Boc-Leu-psi(CH2NH)Leu-OH

Catalog No.
S1794227
CAS No.
127370-77-8
M.F
C17H34N2O4
M. Wt
330.47
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Leu-psi(CH2NH)Leu-OH

CAS Number

127370-77-8

Product Name

Boc-Leu-psi(CH2NH)Leu-OH

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid

Molecular Formula

C17H34N2O4

Molecular Weight

330.47

InChI

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1

SMILES

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide building block. It contains two leucine (Leu) amino acids linked together by an unusual ψ (psi) peptide bond between the alpha-carbon of the first leucine and the side chain nitrogen of the second leucine, connected through a methylene (CH2) and amine (NH) group []. The N-terminus (beginning) of the molecule is protected by a tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis.

This specific structure with a psi peptide bond is not naturally occurring in proteins. However, it finds use in scientific research, particularly in peptide synthesis for studying protein structure and function [].


Molecular Structure Analysis

The key feature of Boc-Leu-psi(CH2NH)Leu-OH is the psi peptide bond. Peptide bonds in proteins typically connect the alpha-carbon (Cα) of one amino acid to the alpha-amino group (NH2) of the next. In this case, the bond connects the Cα of the first leucine to the side chain nitrogen of the second leucine. This introduces a kink in the peptide backbone compared to a standard peptide bond, potentially affecting the conformation and function of the resulting peptide [].

The Boc protecting group at the N-terminus is bulky and prevents unwanted reactions at that end of the molecule during peptide synthesis. It can be removed under specific conditions to allow further chain elongation.


Chemical Reactions Analysis

Boc-Leu-psi(CH2NH)Leu-OH is primarily used as a building block in peptide synthesis. The standard method for peptide synthesis involves coupling reactions between the C-terminus (end) of one amino acid with the N-terminus of another. In this case, the Boc group on Boc-Leu-psi(CH2NH)Leu-OH would be removed, and then the exposed C-terminus of the first leucine would be coupled to the N-terminus of another amino acid to initiate peptide chain formation.

Information on the decomposition of Boc-Leu-psi(CH2NH)Leu-OH is not readily available in scientific literature.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Boc-Leu-psi(CH2NH)Leu-OH, such as melting point, boiling point, and solubility, is not available in scientific publications. This is likely because this compound is typically used as a building block and not isolated in large quantities.

Boc-Leu-psi(CH2NH)Leu-OH itself does not have a known mechanism of action. Its primary function is as a building block to create peptides containing a psi peptide bond. These peptides can then be studied to understand how the non-standard linkage affects protein structure, folding, and function [].

  • Peptide Synthesis and Assembly Studies

    Boc-Leu-psi(CH2NH)Leu-OH contains the amino acid Leucine (Leu) linked by a non-natural psi (ψ) bond. This unique bond angle can be of interest to researchers studying peptide conformation and the development of new methods for peptide synthesis (). Understanding how this peptide folds and interacts with other molecules can inform the design of novel therapeutic agents or functional materials.

  • Protease Substrate Design

    The presence of Leucine residues makes Boc-Leu-psi(CH2NH)Leu-OH a potential substrate for enzymes called proteases, which break down proteins. Researchers might investigate how this peptide interacts with specific proteases to understand their substrate preferences and catalytic mechanisms (). This knowledge can be valuable in drug discovery efforts targeting proteases for various diseases.

  • Cell Signaling Studies

    Leucine is an essential amino acid involved in cell signaling pathways. The inclusion of Leucine in Boc-Leu-psi(CH2NH)Leu-OH might be of interest to researchers investigating how cells respond to different stimuli. Studying its interaction with cellular receptors or signaling molecules could provide insights into cellular processes and potential therapeutic targets ().

XLogP3

1.3

Dates

Modify: 2023-08-15

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